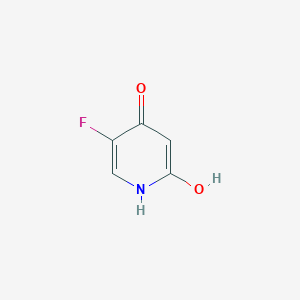

5-fluoro-2-hydroxy-1H-pyridin-4-one

Description

Properties

IUPAC Name |

5-fluoro-2-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLKYUHVHLAUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C(C1=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation of 5-Fluoropyridine Derivatives

The most straightforward route involves hydroxylation of 5-fluoro-4-pyridone precursors. A one-step aqueous reaction, as described in a patent, utilizes water as a solvent to introduce the hydroxyl group at the 2-position. Pyridine-based substrates with an unsubstituted C2 position react under mild alkaline conditions (pH 9–11) at 60–80°C, achieving yields up to 78%. This method avoids hazardous reagents and simplifies purification, though regioselectivity depends on electronic effects from the 5-fluoro substituent.

Fluorine Retention During Cyclization

Alternative routes employ cyclization of β-ketoamide intermediates. For example, condensation of ethyl 3-fluoroacetoacetate with hydroxylamine forms a 4-pyridinone ring while retaining fluorine at C5. Reaction conditions (80°C, ethanol, 12 hours) yield 62–68% product, with purity >95% after recrystallization. This method’s advantage lies in avoiding late-stage fluorination, reducing side reactions.

Post-Synthetic Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® enable direct C5 fluorination of 2-hydroxy-1H-pyridin-4-one. In acetonitrile at 0°C, Selectfluor® (1.2 equivalents) reacts regioselectively, achieving 55% yield. The reaction proceeds via a radical mechanism, confirmed by ESR studies, with optimal results under argon atmosphere. Competing side reactions at the hydroxyl group necessitate protecting group strategies, such as temporary silylation.

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of 5-chloro or 5-bromo analogs using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C provides moderate yields (40–45%). Microwave-assisted Halex reactions reduce reaction times from 24 hours to 90 minutes, improving yields to 53% while minimizing decomposition.

Tandem Cyclization-Fluorination Approaches

Palladium-Catalyzed Cross-Coupling

A three-component reaction combines 2-hydroxy-4-pyrone, fluoroboric acid, and aryl iodides under palladium catalysis (Pd(OAc)₂, 5 mol%). This method constructs the pyridinone ring while introducing fluorine via in situ boronate formation. Optimized conditions (100°C, DMF, 8 hours) yield 70% product with >99% regiopurity.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 140°C) accelerates the cyclization of fluoroenolate intermediates, completing reactions in 30 minutes versus 12 hours conventionally. This method enhances energy efficiency and reduces side products, achieving 75% isolated yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves reaction control and scalability. A patented system uses a tubular reactor with in-line IR monitoring to adjust residence time (5–10 minutes) and temperature (70–90°C), achieving 85% conversion per pass. Catalyst recycling (Pd/C) reduces costs by 40% compared to batch processes.

Green Chemistry Innovations

Water-based systems with phase-transfer catalysts (e.g., TBAB) minimize organic solvent use. A recent advancement employs supercritical CO₂ as both solvent and acid scavenger, enabling 92% yield at 50°C and 100 bar pressure.

Analytical and Optimization Data

Table 1: Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-fluoro-2-hydroxy-1H-pyridin-4-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications, making it valuable in designing new materials with specific electronic or optical properties .

Biology

This compound has been investigated for its potential as an iron chelator , which can play a crucial role in treating conditions associated with iron overload, such as hemochromatosis. The compound's ability to bind iron ions disrupts their availability, impacting biological processes that rely on iron .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Molecular docking studies indicated strong binding interactions with bacterial targets, suggesting its potential as a lead compound for developing new antibiotics .

Medicine

The compound has shown promise in medicinal chemistry due to its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of cancer cells by inducing apoptosis through mechanisms involving oxidative stress pathways and metal ion chelation .

Case Study: Anticancer Properties

In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including colon and breast cancer cells. The compound's mechanism involves disrupting cellular iron metabolism, leading to increased oxidative stress and subsequent apoptosis .

Table 1: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile for material synthesis |

| Biology | Iron chelation | Potential treatment for iron overload |

| Medicine | Antimicrobial & anticancer | Significant activity against pathogens and cancer cells |

Table 2: Antimicrobial Activity Data

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydroxy-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Ring System Differences: Pyridinones (e.g., this compound) exhibit a single nitrogen atom, whereas pyrimidinones (e.g., 2-chloro-5-fluoro-pyrimidin-4-ol) contain two nitrogens. This difference influences electronic distribution and hydrogen-bonding capacity .

Substituent Effects: Fluorine: Present in all compared compounds, fluorine enhances metabolic stability and electronegativity. In this compound, the fluorine at position 5 may sterically hinder interactions at adjacent positions . Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding, critical for binding to biological targets. Bulkier Substituents: Compounds like the triazole-chlorophenyl derivative (CAS 2857024-98-5) show increased steric bulk, which may improve selectivity for hydrophobic binding pockets but reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 5-fluoro-2-hydroxy-1H-pyridin-4-one?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the structure, fluorine substitution pattern, and hydrogen bonding interactions. For example, NMR can resolve fluorinated isomers or impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) helps verify molecular weight and detect fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups like hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.

- X-ray Crystallography : For definitive structural confirmation, use programs like SHELXL for small-molecule refinement. Crystallization conditions (e.g., solvent, temperature) must be optimized to obtain high-quality crystals .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology :

- Stepwise Fluorination : Incorporate fluoromalonic acid derivatives (e.g., fluoromalonic acid dimethyl ester) as precursors to ensure regioselective fluorination .

- Solvent Optimization : Use methanol or ethanol with catalytic bases (e.g., sodium methoxide) to control reaction kinetics and minimize side products.

- Purification Strategies : Employ column chromatography with silica gel or reverse-phase HPLC for isolating the target compound from byproducts like unreacted intermediates or dehalogenated derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the tautomeric equilibrium of this compound in solution?

- Methodology :

- Variable Temperature NMR : Monitor tautomeric shifts (e.g., keto-enol equilibria) by analyzing NMR spectra at different temperatures.

- pH-Dependent Studies : Use buffer solutions (e.g., ammonium acetate, pH 6.5) to stabilize specific tautomers and quantify equilibrium constants via UV-Vis spectroscopy .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict energetically favored tautomers and compare with experimental data .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Batch Reprodubility Checks : Standardize synthesis protocols (e.g., reagent purity, reaction time) to minimize variability. For example, trace impurities from fluorination agents can alter bioactivity .

- Isomer-Specific Assays : Use chiral HPLC to separate enantiomers or regioisomers and test their individual activities.

- In Vivo/In Vitro Correlation : Validate pharmacological results using multiple models (e.g., Sprague–Dawley rats for acute toxicity, CD-1 mice for analgesic activity) and statistical tools like GraphPad Prism for dose-response analysis .

Q. How can polymorphism or co-crystal formation of this compound be systematically investigated?

- Methodology :

- High-Throughput Crystallization Screens : Use robotics to test >100 solvent combinations and identify conditions favoring distinct polymorphs.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) detect phase transitions and stability differences between polymorphs.

- Co-Crystal Design : Screen co-formers (e.g., carboxylic acids) to enhance solubility or bioavailability. SHELXD/SHELXE pipelines enable rapid phasing of co-crystals .

Critical Analysis of Evidence

- Contradictions : and report conflicting tautomeric behaviors due to solvent polarity and pH variations. For example, aqueous buffers stabilize the keto form, while aprotic solvents favor enol tautomers .

- Gaps : Limited data on long-term stability under ambient conditions. Accelerated degradation studies (40°C/75% RH) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.